molecular formula C10H10O2S B12583210 4-(Thietan-3-yloxy)benzaldehyde CAS No. 647033-02-1

4-(Thietan-3-yloxy)benzaldehyde

Katalognummer: B12583210
CAS-Nummer: 647033-02-1
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: PCMONHNUJSIDBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Thietan-3-yloxy)benzaldehyde is a chemical compound characterized by the presence of a thietane ring attached to a benzaldehyde moiety. Thietanes are four-membered sulfur-containing heterocycles, which are significant in various chemical and pharmaceutical applications due to their unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thietan-3-yloxy)benzaldehyde typically involves the formation of the thietane ring followed by its attachment to the benzaldehyde group. One common method includes the nucleophilic substitution reaction where a 3-haloalkyl thioether reacts with a benzaldehyde derivative under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic substitution reactions, often facilitated by catalysts to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Thietan-3-yloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-(Thietan-3-yloxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(Thietan-3-yloxy)benzaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thietane ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and leading to various biological effects .

Eigenschaften

CAS-Nummer

647033-02-1

Molekularformel

C10H10O2S

Molekulargewicht

194.25 g/mol

IUPAC-Name

4-(thietan-3-yloxy)benzaldehyde

InChI

InChI=1S/C10H10O2S/c11-5-8-1-3-9(4-2-8)12-10-6-13-7-10/h1-5,10H,6-7H2

InChI-Schlüssel

PCMONHNUJSIDBN-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1)OC2=CC=C(C=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.